molecular formula C16H19NO2 B13989772 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione

Cat. No.: B13989772
M. Wt: 257.33 g/mol
InChI Key: OHTLTQMBSIDOOJ-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.5]decane-3,8-dione (CAS 1454307-35-7) is a high-purity chemical building block with a molecular formula of C16H19NO2 and a molecular weight of 257.33 . This compound belongs to a class of N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives that have been investigated for their potential biological activity. Scientific studies have shown that such derivatives exhibit significant anticonvulsant properties, and research into their structure-activity relationships indicates that lipophilicity is a key factor influencing their pharmacological profile . The spirocyclic core of this molecule makes it a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decane-3,8-dione

InChI

InChI=1S/C16H19NO2/c18-14-6-8-16(9-7-14)10-15(19)17(12-16)11-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

OHTLTQMBSIDOOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Acid-Catalyzed Cyclization of Dispiro Precursors

One documented method involves the acid-catalyzed cyclization of a dispiro intermediate, such as 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one, to form the target azaspirodecane dione:

  • Step 1: Dissolve the dispiro precursor in aqueous hydrochloric acid (2N, 20 mL).
  • Step 2: Stir the reaction mixture at room temperature for 2 hours to promote cyclization.
  • Step 3: Concentrate the reaction mixture under reduced pressure and dilute with water.
  • Step 4: Extract the product with ethyl acetate (three times).
  • Step 5: Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate.
  • Step 6: Purify the crude product by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents to yield 2-azaspiro[4.5]decane-3,8-dione as a white solid with a reported yield of 92%.

This method highlights the effectiveness of acid-mediated ring closure in forming the azaspiro ring system.

Multi-Step Synthesis Involving Urea, Diethyl Oxalate, and Ammonium Carbonate

A related compound, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been synthesized through a three-step reaction sequence that may inform the synthesis of benzyl-substituted analogs:

  • Primary Reaction: Urea, diethyl oxalate, ammonium carbonate, and sodium metal are reacted in anhydrous methanol under reflux to form a primary intermediate.
  • Secondary Reaction: The primary intermediate is treated with concentrated hydrochloric acid to yield a secondary product.
  • Tertiary Reaction: The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide to form the final triazaspiro dione compound.

This method is notable for avoiding hazardous reagents like sodium cyanide, using readily available and inexpensive starting materials, and achieving high yields suitable for industrial scale-up.

While this exact sequence is for a triazaspiro analog, the principles of stepwise ring formation and functional group transformation are applicable for the preparation of this compound, especially when incorporating benzyl groups through appropriate intermediates.

Comparative Analysis of Preparation Routes

Method Key Reactants Reaction Conditions Yield (%) Advantages Disadvantages
Acid-catalyzed cyclization 1,4-dioxa-10-azadispiro precursor, HCl Room temperature, 2 h, aqueous HCl 92 High yield, mild conditions Requires precursor synthesis
Multi-step urea/oxalate method Urea, diethyl oxalate, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, K3Fe(CN)6 Reflux in methanol, multiple steps High Safe reagents, industrially feasible More complex sequence

In-depth Research Findings and Notes

  • The acid-catalyzed cyclization method provides a straightforward approach to forming the azaspirodecane core with excellent yield and purity, suitable for laboratory-scale synthesis and potentially scalable with optimization.

  • The multi-step synthesis involving urea and diethyl oxalate offers a safer and cost-effective alternative for preparing related spirocyclic diones, emphasizing environmental and operational safety by avoiding toxic reagents.

  • Benzylation, a critical step for introducing the benzyl group at the 2-position, is typically performed either by using benzyl-protected intermediates or via nucleophilic substitution reactions on azaspiro precursors, although specific detailed protocols for this step in this compound are less commonly reported in open literature and may require tailored synthetic design.

  • Purification is commonly achieved by flash chromatography using petroleum ether and ethyl acetate mixtures, providing high purity necessary for pharmaceutical applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds with heteroatoms (N, O) and diverse substituents exhibit distinct properties. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione 2-Azaspiro[4.5]decane Benzyl (C₆H₅CH₂), 3,8-dione C₁₅H₂₅NO₃ 267.18 Oil; synthesized via benzyl bromide alkylation
8-Oxa-2-azaspiro[4.5]decane-3,4-dione 8-Oxa-2-azaspiro[4.5]decane 3,4-dione C₈H₁₁NO₃ 169.18 ≥95% purity; solid; pharmaceutical applications
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro... 7-Oxa-9-azaspiro[4.5]decane Benzothiazolyl, dimethylaminophenyl, diones C₂₄H₂₃N₃O₃ ~409.46 Solid; IR shifts due to benzylic C-H
3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro... 1,3,8-Triazaspiro[4.5]decane Trifluoromethylbenzoyl, benzyl C₂₂H₂₀F₃N₃O₃ 431.40 High MW; potential metabolic stability

Key Observations :

  • Triaza systems (e.g., ) introduce additional hydrogen-bonding sites.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance stability and alter electronic environments, as seen in IR spectral shifts for benzylic C-H stretches .
  • Physical State : The target compound is an oil , whereas others (e.g., ) are solids, impacting handling and formulation in industrial applications.

Spectroscopic and Analytical Data

  • IR Spectroscopy: Benzylic C-H stretches in benzothiazolyl-spiro compounds appear at higher wavelengths due to electron-withdrawing groups (phenyl, O, N) .
  • HRMS : Used to confirm the target compound’s molecular ion (267.1841 vs. calcd. 267.1834) , whereas triazaspiro derivatives (e.g., ) require advanced mass spectrometry due to higher molecular weights.

Stability and Reactivity

  • Electron-Withdrawing Effects : Dione groups in the target compound increase electrophilicity at carbonyl carbons, enabling nucleophilic attacks. In contrast, oxa analogues may exhibit lower reactivity due to oxygen’s electronegativity.
  • Solubility : The oxa compound’s lower MW (169.18 vs. 267.18) and polarity enhance aqueous solubility , whereas benzyl groups in the target compound favor organic solvents.

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